2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, also known as 2-CChT, is an organic compound used in a variety of scientific research applications. This compound is a derivative of acetonitrile, a common organic solvent, and is composed of a chlorophenyl group attached to a thiazol ring. It has a boiling point of 144.6 °C, a melting point of 78-80 °C, and a molecular weight of 248.69 g/mol. 2-CChT is a white crystalline solid with a faint smell and is soluble in water, ethanol, and ether.
Scientific Research Applications
Photochemical Transformations
- 2-Phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid, when irradiated in acetonitrile, leads to the production of corresponding thiazole, thiazoline, and benzonitrile. This showcases the potential of photochemical reactions in transforming similar chemical structures (Suzuki et al., 1976).
Synthesis Methods
- An efficient method for the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile has been demonstrated, emphasizing the importance of such compounds in organic synthesis (Kavitha et al., 2019).
- The synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials presents an alternative method for creating similar compounds (Ferreira & Figueroa-Villar, 2014).
Molecular Characterization
- The analysis of spectroscopic, quantum chemical calculations, and molecular docking on bioactive molecules similar to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile highlights the compound's potential in antimicrobial activity and other biological applications (Viji et al., 2020).
Potential in Antitumor Research
- The study of compounds like 2-amino-2-thiazoline, which have structural similarities, in the synthesis of fused heterocyclic derivatives, reveals their potential in developing anti-tumor activities (Wardakhan et al., 2011).
Synthesis of Related Compounds
- The development of urea, thiourea, and selenourea derivatives with thiazole moieties, similar to this compound, has been explored for their antioxidant activity, underscoring the versatility of these compounds (Reddy et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight of 23572 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, it is recommended to be stored at a temperature between 28°C , suggesting that it may be sensitive to temperature variations.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOBIWITUICNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352494 | |
Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17969-48-1 | |
Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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